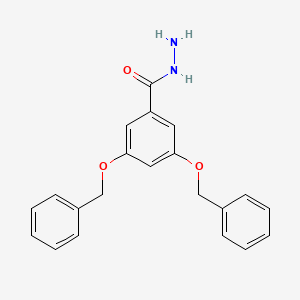

Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide" is a derivative of benzoic acid hydrazide, which is a functional group that has been studied for various applications, including the synthesis of azo-benzoic acids and their precursors, as well as the formation of platinum complexes with potential cytotoxic effects against leukemia cells . Arylhydrazones of p-aminobenzoic acid hydrazide have also been evaluated for antimicrobial activity and their metabolism in hepatic microsomal systems .

Synthesis Analysis

The synthesis of benzoic acid hydrazide derivatives involves various chemical reactions, including the interaction with aromatic aldehydes to form arylhydrazones, which have been studied for their antimicrobial properties . Additionally, the synthesis of platinum (II) complexes with benzoic acid hydrazides has been characterized, suggesting a cis-square planar structure with hydrazide ligands coordinated via the NH2-groups . The synthesis process is often confirmed using spectroscopic techniques such as IR, 1H NMR, and UV-VIS .

Molecular Structure Analysis

The molecular structure and geometries of azo-benzoic acids and their precursors have been optimized using density functional theory, employing the B3LYP method and the 6-31G(d) basis set . The proposed structures for platinum complexes with benzoic acid hydrazides are based on elemental analysis, electric conductivity, IR, 1H NMR, and electronic spectra .

Chemical Reactions Analysis

Benzoic acid hydrazides are involved in various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which occur in solution and are dependent on solvent composition and pH . The reactivity of benzoic acid hydrazides with other compounds, such as the formation of platinum complexes, demonstrates their potential in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid hydrazides and their derivatives are characterized using spectroscopic techniques. UV-VIS absorption spectra are measured in organic solvents, and the influence of mixed solvent systems and the presence of base are investigated to characterize different species in solution . The growth-inhibitory effect of platinum complexes against leukemia cells indicates the biological activity of these compounds . The antimicrobial activity of arylhydrazones of p-aminobenzoic acid hydrazide further demonstrates the chemical properties of these derivatives .

科学研究应用

Antitubercular Activity

Isoniazid, a well-known derivative of isonicotinic acid hydrazide, demonstrates the importance of benzoic acid derivatives and hydrazides in antitubercular activity. A critical review of over 200 derivatives, including hydrazides and hydrazones, revealed a complex relationship between structure, activity, and stability under in vitro conditions, emphasizing the challenges and opportunities in developing novel antitubercular agents from this class of compounds (Scior & Garcés-Eisele, 2006).

Endocrine Disruption and Toxicity Assessment

Research on bisphenol A (BPA) alternatives, including benzoic acid derivatives, highlighted the critical evaluation of carcinogenicity, reproductive toxicity, and endocrine disruption potential. This underscores the broader relevance of studying benzoic acid derivatives for safer consumer products, suggesting that such derivatives must be scrutinized for health and environmental impacts (den Braver-Sewradj et al., 2020).

Synthesis and Applications in Organic Chemistry

The versatility of benzoic acid derivatives, including hydrazides, is evident in their application across various domains of organic chemistry, including the synthesis of intermediates for metal passivators and light-sensitive materials. An example includes the practical synthesis of 5,5′-Methylene-bis(benzotriazole), illustrating the utility of these compounds in developing environmentally benign and efficient chemical processes (Gu et al., 2009).

Dietary Exposure and Toxicological Evaluations

The use of benzoic acid as a food preservative has prompted extensive research into its pharmacokinetics and toxicological profile across species. Physiologically-based pharmacokinetic (PBPK) modeling of benzoic acid provides a framework for assessing dietary exposures and understanding interspecies differences, contributing to safer use guidelines and regulatory standards (Hoffman & Hanneman, 2017).

安全和危害

The safety data sheet for a similar compound, 3,5-Bis(phenylmethoxy)benzoic acid, indicates that it causes skin irritation and serious eye irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling the compound . If it comes into contact with the skin or eyes, wash thoroughly with plenty of water .

属性

IUPAC Name |

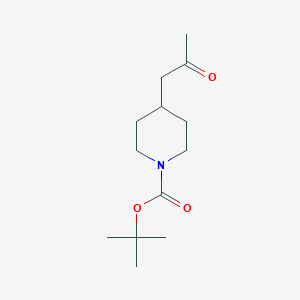

3,5-bis(phenylmethoxy)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c22-23-21(24)18-11-19(25-14-16-7-3-1-4-8-16)13-20(12-18)26-15-17-9-5-2-6-10-17/h1-13H,14-15,22H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDAXMSDQOXHLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)NN)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477692 |

Source

|

| Record name | Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide | |

CAS RN |

116168-85-5 |

Source

|

| Record name | Benzoic acid, 3,5-bis(phenylmethoxy)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)

![8-Bromo-1,2,3,4-tetrahydro-[1,6]naphthyridine](/img/structure/B1340145.png)